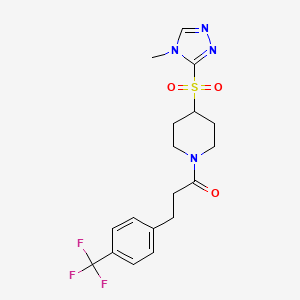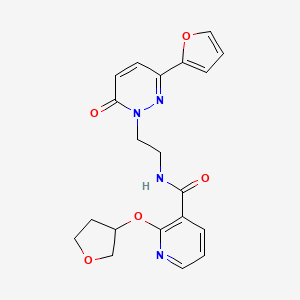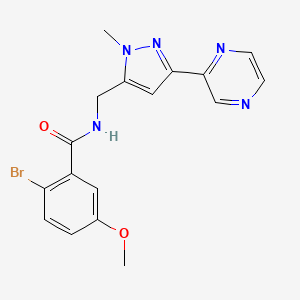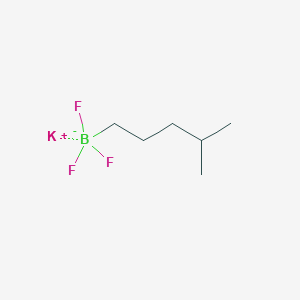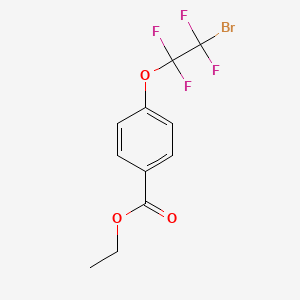
Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate is a chemical compound with the molecular formula C11H9BrF4O3 . It has an average mass of 345.085 Da and a monoisotopic mass of 343.967102 Da . It is also known by the name HFE-10114EP .
Synthesis Analysis
The synthesis of this compound involves the use of palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .Physical And Chemical Properties Analysis
This compound has a boiling point of 195-196 °C . Its density is 1.628 g/mL at 25 °C . The refractive index n20/D is 1.4600 (lit.) .Wissenschaftliche Forschungsanwendungen
Anti-Juvenile Hormone Agent
Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate derivatives have been studied for their anti-juvenile hormone (anti-JH) activity. For instance, a compound derived from this chemical was found to induce precocious metamorphosis in larvae of the silkworm and suppress juvenile hormone synthesis by inhibiting the transcription of juvenile hormone biosynthetic enzymes in the corpora allata of Bombyx mori (Ishiguro et al., 2003), (Kaneko et al., 2011).
Mesomorphic Properties
Research has explored the mesomorphic properties of derivatives of this compound. Studies have revealed that certain derivatives exhibit only enantiotropic nematic phases with high clearing points, while others exhibit monotropic nematic phases, discussing the influence of the ethylene bridge on mesomorphic behavior (Xi-Bin Dai et al., 2013), (徐岳连 et al., 1993).
Synthetic Applications
Various synthetic applications of this compound derivatives have been explored. These include its use as a versatile and multifunctionalized gem-difluorination building block for introducing difluoromethene subunits into new hydroxy esters, and its role in different synthetic reactions leading to the formation of compounds with potential biological activity (W. Peng et al., 2006), (Tetsuzo Kato et al., 1977).
Liquid-Crystalline Properties
Studies also include the examination of liquid-crystalline properties of related compounds. The research discusses how molecular arrangements and variations in mesogenic behaviors are influenced by the length of alkyl chains in these compounds (H. Okamoto et al., 1997), (L. Lai et al., 2007).
Zukünftige Richtungen
The future directions for research on Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate could involve exploring its reactivity in other chemical reactions, studying its potential applications in various fields, and investigating its safety and environmental impact. The development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .
Eigenschaften
IUPAC Name |
ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF4O3/c1-2-18-9(17)7-3-5-8(6-4-7)19-11(15,16)10(12,13)14/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNARXIKXOPBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate](/img/structure/B2454615.png)

![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454617.png)
![5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline](/img/structure/B2454620.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2454621.png)
![N-(4-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2454623.png)
![5-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2454624.png)
![N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2454626.png)

